N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}thiophene-2-carboxamide
Overview
Description
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoindole, a thiophene, and a carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}thiophene-2-carboxamide typically involves the reaction of 3-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxybenzoic acid with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the isoindole moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism of action of N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The isoindole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxyacetamide
- **N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide
Uniqueness
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with different substituents. This makes it particularly interesting for applications in materials science and organic electronics.
Properties
IUPAC Name |
N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O4S/c28-23(22-10-5-13-32-22)26-16-6-4-9-18(14-16)31-19-11-12-20-21(15-19)25(30)27(24(20)29)17-7-2-1-3-8-17/h1-15H,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKNEEHTKHSRGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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